molecular formula C15H20N2O3 B7526831 Methyl 4-(azepane-1-carbonylamino)benzoate

Methyl 4-(azepane-1-carbonylamino)benzoate

Cat. No. B7526831
M. Wt: 276.33 g/mol
InChI Key: JWGXHPXKNFAZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(azepane-1-carbonylamino)benzoate, also known as M4ACB, is a chemical compound that belongs to the class of carbamates. It has been widely used in scientific research due to its unique chemical properties and potential for various applications.

Mechanism of Action

Methyl 4-(azepane-1-carbonylamino)benzoate exerts its biological activity through the inhibition of enzymes by forming covalent bonds with the active site residues. It has been shown to interact with the catalytic triad of acetylcholinesterase and butyrylcholinesterase, which are involved in the hydrolysis of acetylcholine and butyrylcholine, respectively. Methyl 4-(azepane-1-carbonylamino)benzoate also inhibits carbonic anhydrase, an enzyme involved in the regulation of acid-base balance and ion transport.
Biochemical and Physiological Effects:
Methyl 4-(azepane-1-carbonylamino)benzoate has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. It has been reported to increase the levels of acetylcholine and butyrylcholine in the brain, which are neurotransmitters involved in cognitive function and memory. Methyl 4-(azepane-1-carbonylamino)benzoate has also been shown to reduce the levels of carbonic anhydrase in the blood, which may have implications for the treatment of glaucoma and other diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-(azepane-1-carbonylamino)benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized and modified to suit specific research needs. However, Methyl 4-(azepane-1-carbonylamino)benzoate also has some limitations, including its potential toxicity and the need for careful handling and storage. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the use of Methyl 4-(azepane-1-carbonylamino)benzoate in scientific research. One area of interest is the development of Methyl 4-(azepane-1-carbonylamino)benzoate-based inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the use of Methyl 4-(azepane-1-carbonylamino)benzoate as a building block for the synthesis of novel bioconjugates for targeted drug delivery and imaging. Further research is also needed to explore the potential therapeutic applications of Methyl 4-(azepane-1-carbonylamino)benzoate in other diseases, such as cancer and metabolic disorders.
In conclusion, Methyl 4-(azepane-1-carbonylamino)benzoate is a promising chemical compound that has been widely used in scientific research for various applications. Its unique chemical properties and potential for drug discovery and bioconjugation make it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology. Further research is needed to fully explore the potential of Methyl 4-(azepane-1-carbonylamino)benzoate for therapeutic applications and to address its limitations.

Synthesis Methods

Methyl 4-(azepane-1-carbonylamino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with azepane and methyl chloroformate. The final product is obtained through purification and crystallization. This method has been optimized to achieve high yield and purity of Methyl 4-(azepane-1-carbonylamino)benzoate.

Scientific Research Applications

Methyl 4-(azepane-1-carbonylamino)benzoate has been extensively used in scientific research for various applications, including drug discovery, enzyme inhibition, and bioconjugation. It has been reported to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl 4-(azepane-1-carbonylamino)benzoate has also been used as a building block in the synthesis of bioconjugates for targeted drug delivery and imaging.

properties

IUPAC Name

methyl 4-(azepane-1-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-14(18)12-6-8-13(9-7-12)16-15(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGXHPXKNFAZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.